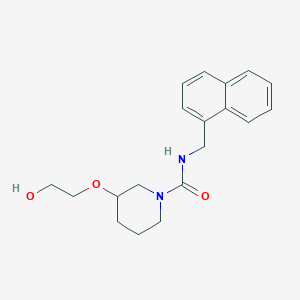![molecular formula C11H10BrN3O4 B7677975 Methyl 2-[4-[(2-bromofuran-3-carbonyl)amino]pyrazol-1-yl]acetate](/img/structure/B7677975.png)
Methyl 2-[4-[(2-bromofuran-3-carbonyl)amino]pyrazol-1-yl]acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-[4-[(2-bromofuran-3-carbonyl)amino]pyrazol-1-yl]acetate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biochemistry. This compound is known for its unique structure and properties that make it a promising candidate for various research studies.
作用机制
The mechanism of action of Methyl 2-[4-[(2-bromofuran-3-carbonyl)amino]pyrazol-1-yl]acetate is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in tumor growth and inflammation. This compound has been shown to interact with various proteins and receptors in the body, leading to changes in cellular signaling and gene expression.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in the body. Studies have indicated that this compound can induce apoptosis (programmed cell death) in cancer cells, leading to the inhibition of tumor growth. Additionally, this compound has been shown to reduce the production of pro-inflammatory cytokines, leading to a reduction in inflammation.
实验室实验的优点和局限性
The advantages of using Methyl 2-[4-[(2-bromofuran-3-carbonyl)amino]pyrazol-1-yl]acetate in lab experiments include its relatively simple synthesis method, its unique structure and properties, and its potential applications in various scientific fields. However, the limitations of this compound include its low solubility in water, which can make it difficult to work with in certain experiments.
未来方向
There are numerous future directions for research involving Methyl 2-[4-[(2-bromofuran-3-carbonyl)amino]pyrazol-1-yl]acetate. Some potential areas of study include:
1. Further investigation of the mechanism of action of this compound, including its interactions with specific proteins and receptors in the body.
2. Optimization of the synthesis method for this compound to improve yields and purity.
3. Investigation of the potential use of this compound in combination with other drugs or therapies for cancer and inflammatory diseases.
4. Exploration of the potential use of this compound in other scientific fields, such as biochemistry and drug discovery.
In conclusion, this compound is a promising compound that has gained significant attention in the scientific community due to its potential applications in various fields. Further research is needed to fully understand the mechanism of action of this compound and its potential uses in medicine and other scientific fields.
合成方法
The synthesis of Methyl 2-[4-[(2-bromofuran-3-carbonyl)amino]pyrazol-1-yl]acetate involves the reaction of 2-bromofuran-3-carbonyl chloride with 4-amino-1H-pyrazole in the presence of a base, followed by the esterification of the resulting acid with methanol and acetic anhydride. This method has been optimized and standardized to produce high yields of pure compound.
科学研究应用
Methyl 2-[4-[(2-bromofuran-3-carbonyl)amino]pyrazol-1-yl]acetate has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, this compound has shown promising results as an antitumor agent, with studies indicating its ability to inhibit the growth of cancer cells. Additionally, this compound has been investigated for its potential as an anti-inflammatory agent, with studies showing its ability to reduce inflammation in various animal models.
属性
IUPAC Name |
methyl 2-[4-[(2-bromofuran-3-carbonyl)amino]pyrazol-1-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN3O4/c1-18-9(16)6-15-5-7(4-13-15)14-11(17)8-2-3-19-10(8)12/h2-5H,6H2,1H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDUXKCKXMDGRSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C=C(C=N1)NC(=O)C2=C(OC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![[1-(2,2-difluoroethyl)pyrazol-3-yl]-(7-fluoro-3,4-dihydro-2H-1,5-benzothiazepin-5-yl)methanone](/img/structure/B7677899.png)
![2-[2-(3,5-dichlorophenyl)ethylsulfanyl]-N-(oxan-4-yl)acetamide](/img/structure/B7677902.png)
![N-(7-bicyclo[4.2.0]octa-1,3,5-trienylmethyl)-4-(2-hydroxy-2-methylpropyl)-2-methylpiperazine-1-carboxamide](/img/structure/B7677907.png)
![3-[[5-(2-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]methyl]-5-methyl-1,2,4-oxadiazole](/img/structure/B7677914.png)

![N-methyl-2-oxo-N-prop-2-ynyl-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide](/img/structure/B7677929.png)

![N-[(4S)-8-methyl-3,4-dihydro-2H-chromen-4-yl]-2-pyrrolidin-1-ylethanesulfonamide](/img/structure/B7677941.png)

![1-(Oxan-4-ylmethyl)-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]urea](/img/structure/B7677952.png)
![6-(7-chlorospiro[2H-indole-3,1'-cyclopentane]-1-carbonyl)-2-methylpyridazin-3-one](/img/structure/B7677964.png)
![2-(2-Fluorophenyl)-4-[(2-methyl-1,2,4-triazol-3-yl)sulfonylmethyl]-1,3-thiazole](/img/structure/B7677971.png)
![1-[(2-tert-butyl-1,3-thiazol-4-yl)methyl]-3-[(2S)-1-hydroxybutan-2-yl]urea](/img/structure/B7677981.png)
![N-[2-[5-[3-[(2-oxopyrrolidin-1-yl)methyl]phenyl]-1,2,4-oxadiazol-3-yl]propan-2-yl]acetamide](/img/structure/B7677996.png)
